N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline

Catalog No.
S1965244
CAS No.
2140326-66-3
M.F
C9H6BrF3INO
M. Wt
407.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline

CAS Number

2140326-66-3

Product Name

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline

IUPAC Name

N-[5-bromo-2-iodo-4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H6BrF3INO

Molecular Weight

407.95

InChI

InChI=1S/C9H6BrF3INO/c1-4(16)15-8-3-6(10)5(2-7(8)14)9(11,12)13/h2-3H,1H3,(H,15,16)

InChI Key

YVIUWZGTFDITMW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C(=C1)Br)C(F)(F)F)I

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)Br)C(F)(F)F)I

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline is an aromatic compound notable for its complex structure, which includes both bromine and iodine substituents on the aniline ring, alongside a trifluoromethyl group. Its molecular formula is C9H6BrF3INOC_9H_6BrF_3INO, and it has a molecular weight of approximately 407.95 g/mol. The presence of these halogen atoms contributes to its unique chemical properties, making it a subject of interest in various fields such as organic chemistry and medicinal chemistry .

  • Chemical Properties and Potential Uses

    Based on its structure, the molecule possesses several functional groups that could be of interest for research. The presence of a trifluoromethyl group suggests potential for applications in medicinal chemistry due to the enhanced lipophilicity and metabolic stability it can impart to drugs []. The bromo and iodo substituents can serve as reactive sites for further functionalization. However, no documented research on the specific properties or reactivity of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline has been identified.

  • Availability and Research Focus

    The compound can be purchased from a few chemical suppliers, primarily as a research tool or reference standard [, , ]. This suggests that research on this specific molecule might be limited, with a focus on establishing its properties and potential applications rather than extensive established uses.

  • Further Exploration

    Scientific databases and patent searches might reveal additional information on the research landscape surrounding N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline. However, at this time, publicly available data suggests limited current research activity on this specific compound.

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The compound can participate in redox reactions, which may alter the oxidation states of the halogen atoms.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds that are crucial in organic synthesis .

The synthesis of N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline typically involves multiple steps:

  • Bromination and Iodination: Starting from 4-(trifluoromethyl)aniline, bromination and iodination are performed using bromine and iodine reagents under controlled conditions.
  • Acetylation: Following halogenation, acetylation is carried out to introduce the acetyl group onto the nitrogen atom of the aniline.

These reactions often require specific catalysts and temperature conditions to achieve selective halogenation and high yields .

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: The compound can be utilized in creating bioactive molecules for studying biological pathways.
  • Material Science: It is employed in producing specialty chemicals and materials due to its unique properties .

The mechanism of action for N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline involves interactions through its halogen and trifluoromethyl groups. These functional groups can engage in non-covalent interactions such as hydrogen bonding and halogen bonding, which may enhance binding affinity towards various molecular targets. This property is particularly relevant in drug design, where understanding interactions at a molecular level is crucial for developing effective therapeutics .

Several compounds share structural similarities with N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline:

Compound NameStructure Characteristics
4-Bromo-2-(trifluoromethyl)anilineContains bromine and trifluoromethyl groups
5-Bromo-2-iodo-4-(trifluoromethyl)benzeneSimilar halogenated structure without acetyl group
2,5-Dibromo-(trifluoromethyl)benzeneContains multiple bromine substituents

Uniqueness

N-Acetyl 5-bromo-2-iodo-4-(trifluoromethyl)aniline stands out due to its unique combination of both bromine and iodine atoms along with a trifluoromethyl group. This specific arrangement imparts distinct chemical reactivity and enhances its potential applications compared to similar compounds, making it a valuable compound in both research and industrial contexts .

XLogP3

3.3

Dates

Last modified: 04-14-2024

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